1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene CAS number
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene CAS number
An In-Depth Technical Guide to 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, identified by the CAS number 2331260-00-3 , is a substituted nitroaromatic compound.[1] Its structure, featuring a chlorinated and nitrated benzene ring with isopropyl and methyl substituents, makes it a potentially valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications. Substituted nitrobenzenes are foundational in the synthesis of a wide array of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3] The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amine, a key functional group in many bioactive molecules.[2][4] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential reactivity and applications of this compound, grounded in the established chemistry of related chlorinated nitroaromatic molecules.
Physicochemical Properties
The available and estimated physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene are summarized in the table below. While some data is available from commercial suppliers, other properties are estimated based on the chemistry of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 2331260-00-3 | [1] |
| Molecular Formula | C10H12ClNO2 | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| Physical Form | Light Yellow Liquid | [1] |
| Purity | ≥96% | [1] |
| InChI Key | PBARXSKNSUBBTR-UHFFFAOYSA-N | [1] |
Chemical Structure and Visualization
The chemical structure of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is presented below.
Caption: Chemical structure of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.
Proposed Synthesis and Mechanistic Rationale
Proposed Precursor: 1-Chloro-3-isopropyl-4-methylbenzene (CAS: 63831-93-6)[5][6]
Reaction: Electrophilic Aromatic Substitution (Nitration)
Reagents: Nitric acid (HNO3) and Sulfuric acid (H2SO4)
Step-by-Step Experimental Protocol:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a slight excess of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).
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Addition of the Substrate: While maintaining the low temperature, slowly add 1-chloro-3-isopropyl-4-methylbenzene to the nitrating mixture dropwise. The reaction is exothermic and controlling the temperature is crucial to prevent over-nitration and side reactions.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
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Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. This quenches the reaction and precipitates the organic product. The crude product is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: The organic layer is washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.
Caption: Proposed synthetic workflow for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.
Reactivity and Synthetic Potential
The synthetic utility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene stems from the reactivity of its two key functional groups: the nitro group and the chlorine atom.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as tin(II) chloride (SnCl2) in acidic media or through catalytic hydrogenation.[7] This transformation is fundamental in the synthesis of anilines, which are precursors to a vast range of pharmaceuticals and other fine chemicals.
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Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, particularly when the nitro group is ortho or para to the chlorine. In this molecule, the ortho-nitro group enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by nucleophiles. Common nucleophiles include alkoxides, amines, and thiols.[8]
Caption: Key reaction pathways for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.
Potential Applications in Research and Development
Given its structure, 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a promising building block in several areas of chemical research and development:
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Pharmaceutical Synthesis: The corresponding aniline, obtained after reduction of the nitro group, can serve as a scaffold for the synthesis of novel bioactive molecules. The presence of the chlorine and other alkyl groups allows for fine-tuning of the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.
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Agrochemical Development: Many herbicides and pesticides are derived from chlorinated anilines.[7] The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.
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Materials Science: Substituted nitroaromatics and their derivatives can be used in the synthesis of dyes, pigments, and polymers with specific optical or electronic properties.
Safety and Handling
Chlorinated nitroaromatic compounds are generally considered hazardous and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should be consulted, the following guidelines are based on the known hazards of this class of chemicals.[9]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9]
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Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[9]
-
Toxicity: Chlorinated nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact.[11] They may also be environmental pollutants.[12][13]
References
-
2-Nitrochlorobenzene. In: Wikipedia. Accessed February 28, 2026. [Link]
-
1-Chloro-3-isopropyl-4-methylbenzene. PubChem. Accessed February 28, 2026. [Link]
-
2-Nitrochlorobenzene. LookChem. Accessed February 28, 2026. [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 28, 2026. [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. Accessed February 28, 2026. [Link]
-
Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Cheméo. Accessed February 28, 2026. [Link]
-
Reduction Of Nitro Chlorobenzene. ftp.nuneslaw.com. Accessed February 28, 2026. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Accessed February 28, 2026. [Link]
-
1-Chloro-3-isopropyl-4-methylbenzene. NIST WebBook. Accessed February 28, 2026. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Accessed February 28, 2026. [Link]
-
Substituent effects of nitro group in cyclic compounds. ResearchGate. Accessed February 28, 2026. [Link]
-
Nitrobenzene. PharmaCompass. Accessed February 28, 2026. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Accessed February 28, 2026. [Link]
-
Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. Accessed February 28, 2026. [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. Accessed February 28, 2026. [Link]
-
Degradation of chlorinated nitroaromatic compounds. PubMed. Accessed February 28, 2026. [Link]
-
Safety aspects of chlorine handling in process industry. IPPTA. Accessed February 28, 2026. [Link]
Sources
- 1. 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene | 2331260-00-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloro-3-isopropyl-4-methylbenzene | C10H13Cl | CID 144020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-3-isopropyl-4-methylbenzene [webbook.nist.gov]
- 7. ftp.nuneslaw.com [ftp.nuneslaw.com]
- 8. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Nitrochlorobenzene | 88-73-3 [chemicalbook.com]
- 11. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Severe steric clash disfavors
attack at position 6
